1,2-Dibromobutane

Overview

Description

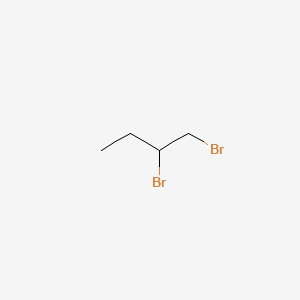

1,2-Dibromobutane (C₄H₈Br₂, CAS 533-98-2) is a vicinal dihalide with bromine atoms on adjacent carbon atoms. It is a colorless liquid with a boiling point of 59–60°C at 20 mmHg (under reduced pressure) and a melting point of -65°C . Its density is 1.789 g/mL at 25°C, and it is soluble in organic solvents like ethanol and ether but insoluble in water . Industrially, it serves as a key intermediate in synthesizing pharmaceuticals (e.g., anti-cancer agents), agrochemicals, and crosslinking agents for polymers . Major suppliers include Ningbo Inno Pharmchem Co., Ltd. and Thermo Scientific Chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br2) to the double bond of 1-butene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1-butene in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromobutane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: It can undergo dehydrohalogenation to form butene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) are used.

Major Products Formed:

Substitution: Products include alcohols, ethers, or other substituted butanes depending on the nucleophile used.

Elimination: The major product is butene.

Scientific Research Applications

Organic Synthesis

1,2-Dibromobutane serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atoms make it highly reactive, facilitating nucleophilic substitution reactions.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of anti-cancer drugs such as mechlorethamine. |

| Agrochemicals | Intermediate for producing insecticides and herbicides. |

| Flavors and Fragrances | Precursor for esters used in flavor and fragrance formulations. |

Pharmaceutical Industry

In the pharmaceutical sector, this compound is pivotal for producing several therapeutic agents. Notably, it is involved in synthesizing mechlorethamine, a nitrogen mustard used to treat Hodgkin's lymphoma and other cancers.

Case Study: Mechlorethamine Production

Research indicates that the reaction of this compound with nitrogen mustards leads to compounds effective against cancer cells. The structural modification through bromination enhances the pharmacological properties of these drugs .

Agrochemical Applications

The compound is extensively utilized in developing agrochemicals, particularly insecticides and herbicides. Its role as a fumigant helps control pests in stored grains.

Table 2: Agrochemical Uses

| Agrochemical Type | Specific Use |

|---|---|

| Insecticides | Used to synthesize compounds targeting pest control. |

| Herbicides | Intermediate for herbicide formulations aimed at crop protection. |

Material Science

In materials science, this compound acts as a crosslinking agent in the production of rubber and plastics. This enhances the mechanical properties of these materials.

Table 3: Material Applications

| Material Type | Application Description |

|---|---|

| Rubber | Improves tensile strength and elasticity through crosslinking reactions. |

| Plastics | Enhances durability and performance characteristics in polymer blends. |

Environmental Considerations

While this compound has valuable applications, its environmental impact must be considered due to its potential toxicity and persistence in ecosystems. Regulatory measures are essential to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of 1,2-dibromobutane involves its reactivity as an alkylating agent. The bromine atoms in the molecule are highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical reactions where this compound acts as a source of the butyl group .

Comparison with Similar Compounds

Structural Isomers of Dibromobutane

Dibromobutane has three structural isomers: 1,2- , 1,3- , and 1,4-dibromobutane , each differing in bromine substitution (Table 1).

Table 1: Physical Properties of Dibromobutane Isomers

Key Differences:

- Reactivity : Vicinal dihalides like this compound readily undergo elimination reactions (e.g., with sodamide to form 1-butene) . In contrast, 1,4-dibromobutane is more suited for cyclization or SN2 substitutions due to terminal bromine atoms .

- Thermodynamics : Gas-phase enthalpy of formation (ΔH°f) for this compound is -87.00 kJ/mol , compared to -84.82 kJ/mol for 1,4-dibromobutane, indicating subtle stability differences .

Positional Isomers with Branched Chains

1,2-Dibromo-3-methylbutane

- Molecular Formula : C₅H₁₀Br₂

- Molecular Weight : 229.94 g/mol

- Key Properties : Higher molecular weight and branched structure lead to distinct physical properties (e.g., higher boiling point) compared to linear isomers. Used in niche organic syntheses .

2,3-Dibromobutane (CAS 5408-86-6)

- Structure : Bromine atoms on C2 and C3.

- Applications: Limited industrial use but studied in toxicological and ecological assessments .

Biological Activity

1,2-Dibromobutane (C4H8Br2) is a halogenated organic compound known for its diverse biological activities and potential toxic effects. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound is a vicinal dibromide with a molecular weight of 104.19 g/mol. It is commonly used in organic synthesis and has been studied for its reactivity and biological implications. The compound is a skin and eye irritant and poses risks through ingestion, inhalation, and dermal absorption .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form reactive intermediates during metabolism. The primary metabolic pathways involve:

- Cytochrome P450 Oxidation : this compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as 2-bromoacetaldehyde. This metabolite can bind covalently to proteins and nucleic acids, resulting in cytotoxicity and genotoxicity .

- Glutathione Conjugation : The compound can also react with glutathione, forming S-(2-bromoethyl)glutathione, which is implicated in its genotoxic effects. These conjugates can interfere with cellular functions and contribute to carcinogenicity .

Acute Toxicity

This compound exhibits acute toxicity in various animal models. Studies indicate that exposure can lead to significant liver damage due to the formation of reactive intermediates that bind to cellular macromolecules .

Chronic Effects

Chronic exposure has been linked to carcinogenic effects in laboratory animals. The National Toxicology Program conducted studies demonstrating that long-term exposure resulted in tumor formation in rodents .

Case Studies

- Genotoxicity Studies : Research has shown that this compound induces DNA damage in vitro. A study utilizing human lymphocytes demonstrated increased levels of DNA strand breaks upon exposure to the compound .

- Metabolic Studies : In vivo studies indicate that the metabolism of this compound varies significantly between species. Rodent models show rapid clearance of the compound from the bloodstream; however, the metabolites remain active within tissues for extended periods .

Data Tables

| Study | Organism | Route of Exposure | Findings |

|---|---|---|---|

| Van Duuren et al. (1985) | Rats | Oral | Tumor formation observed after prolonged exposure |

| Hissink et al. (2000) | Mice | Intravenous | Biphasic elimination kinetics noted |

| Bosser & Paris (1992) | Various | Electrochemical analysis | Reactivity with polysulfide ions confirmed |

Q & A

Q. Basic: What key physical properties of 1,2-dibromobutane are critical for experimental design?

Answer:

this compound (C₄H₈Br₂, MW 215.91) has a boiling point of 59–60°C at 20 mmHg, a density of 1.789 g/mL at 25°C, and a refractive index of 1.514–1.515 . Its solubility in alcohol (miscible) and insolubility in water make it suitable for hydrophobic reaction systems. These properties guide solvent selection, distillation conditions, and phase-separation protocols. For example, its low boiling point under reduced pressure allows for gentle purification via vacuum distillation.

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

- Storage: Keep containers tightly closed in a dry, well-ventilated area to prevent electrostatic charge buildup .

- Exposure Control: Avoid skin/eye contact and inhalation of vapors. Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Incompatibilities: Separate from strong oxidizers and ignition sources due to flammability risks .

- Spill Management: Use inert absorbents (e.g., sand) and avoid water to prevent contamination .

Q. Advanced: How can regioselectivity in this compound synthesis from butene be optimized?

Answer:

this compound is synthesized via electrophilic addition of bromine to 1-butene. Regioselectivity (anti-Markovnikov vs. Markovnikov) is influenced by:

- Reaction Conditions: Polar protic solvents favor carbocation stability, while radical initiators promote allylic bromination .

- Catalysts: Lewis acids (e.g., FeBr₃) enhance electrophilic addition, but excess bromine may lead to over-bromination.

- Temperature Control: Lower temperatures (0–10°C) reduce side reactions like dibromide isomerization .

Q. Advanced: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

- GC Analysis: Purity is assessed via gas chromatography (GC) with flame ionization detection. A retention time of ~8.2 min (column: DB-5) and ≥98% peak area indicate high purity .

- NMR Spectroscopy:

- Refractive Index: Deviations >0.005 from 1.514–1.515 suggest impurities .

Q. Basic: How does the dielectric constant of this compound influence its solvent properties?

Answer:

The dielectric constant (ε) of this compound is 5.7 at 20°C , indicating moderate polarity. This value impacts:

- Solvent Polarity: Suitable for SN2 reactions where polar aprotic solvents stabilize transition states.

- Compatibility: Lower ε compared to water (ε=80) reduces solubility of ionic reagents, favoring non-polar intermediates .

Q. Advanced: How can discrepancies in reported dielectric constants of this compound be resolved?

Answer:

Discrepancies (e.g., ε=5.7 at 20°C vs. ε=4.5 at 25°C ) arise from:

- Temperature Variation: Dielectric constants decrease with rising temperature due to reduced dipole alignment.

- Measurement Techniques: Differences in electrode calibration (e.g., capacitance vs. impedance methods) .

- Sample Purity: Trace water or solvents (e.g., ethanol) alter ε. Validate purity via GC before measurement.

Q. Advanced: How can isotopic labeling (e.g., deuterium) in dibromobutane derivatives aid mechanistic studies?

Answer:

Deuterated analogs (e.g., 1,4-dibromobutane-1,1,4,4-D₄) enable:

- Kinetic Isotope Effects (KIE): Track bond-breaking steps in elimination reactions (e.g., dehydrohalogenation) .

- Metabolic Tracing: In pharmaceutical studies, deuterium labels identify metabolic pathways without altering reactivity .

- Environmental Fate: Isotopic tracers monitor degradation rates in soil/water systems .

Q. Basic: What are the primary decomposition products of this compound under thermal stress?

Answer:

At elevated temperatures (>100°C), this compound undergoes:

- Elimination: Forms 1,3-butadiene and HBr via dehydrohalogenation.

- Oxidation: Yields carbonyl compounds (e.g., butanone) in the presence of O₂ .

Monitor decomposition using FTIR (HBr absorption at ~2500 cm⁻¹) and GC-MS for volatile products .

Q. Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Optimize transition states for Suzuki-Miyaura coupling using Pd catalysts. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and charge distribution .

- QSPR Models: Correlate molecular descriptors (e.g., polar surface area) with reaction yields .

- Solvent Effects: COSMO-RS simulations predict solvation energies in toluene vs. DMF .

Q. Basic: How is this compound utilized in polymer chemistry?

Answer:

As a bifunctional alkylating agent, it serves as:

Properties

IUPAC Name |

1,2-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWSZZHGSNZRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870592 | |

| Record name | Butane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Butylene dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.1 [mmHg] | |

| Record name | alpha-Butylene dibromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-98-2 | |

| Record name | 1,2-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Butylene dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8471F50VJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.